molecular formula C9H12N2O3S B5189243 2-(Benzenesulfonamido)propanamide CAS No. 6966-12-7

2-(Benzenesulfonamido)propanamide

Cat. No.: B5189243
CAS No.: 6966-12-7
M. Wt: 228.27 g/mol
InChI Key: LFDMXJFRWBQWOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonamido)propanamide typically involves the reaction of benzenesulfonyl chloride with alanine amide under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes human error .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonamido)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonamido)propanamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its propanamide backbone provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(benzenesulfonamido)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(9(10)12)11-15(13,14)8-5-3-2-4-6-8/h2-7,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMXJFRWBQWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280802
Record name n2-(phenylsulfonyl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-12-7
Record name NSC18730
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n2-(phenylsulfonyl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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